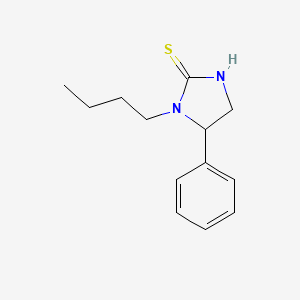

1-Butyl-5-phenyl-2-imidazolidinethione

Description

1-Butyl-5-phenyl-2-imidazolidinethione (C₁₃H₁₈N₂S) is a sulfur-containing imidazolidine derivative characterized by a butyl chain at position 1, a phenyl group at position 5, and a thione functional group at position 2. Its molecular weight is 234.12 g/mol, and it has a monoisotopic mass of 234.11906 Da . This scarcity of data suggests it may be a novel or understudied compound within the imidazole/imidazolidine family.

Properties

CAS No. |

186424-04-4 |

|---|---|

Molecular Formula |

C13H18N2S |

Molecular Weight |

234.36 g/mol |

IUPAC Name |

1-butyl-5-phenylimidazolidine-2-thione |

InChI |

InChI=1S/C13H18N2S/c1-2-3-9-15-12(10-14-13(15)16)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,14,16) |

InChI Key |

MWPTUNSIFAINSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(CNC1=S)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-5-phenyl-2-imidazolidinethione can be synthesized through several methods. One common approach involves the reaction of phenylglycine methyl ester with butyl isothiocyanate under controlled conditions . The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 1-butyl-5-phenyl-2-imidazolidinethione often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-phenyl-2-imidazolidinethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: N-alkyl or N-aryl derivatives, S-alkyl or S-aryl derivatives.

Scientific Research Applications

1-Butyl-5-phenyl-2-imidazolidinethione has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

Medicine: Investigated for its potential use in treating infections and as an anti-cancer agent.

Industry: Employed in the development of new materials with unique properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1-butyl-5-phenyl-2-imidazolidinethione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects.

Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, disrupting their growth and replication. .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-butyl-5-phenyl-2-imidazolidinethione with structurally related imidazole/imidazolidine derivatives:

Key Observations :

- Thione vs. Thiol Groups: The thione group in 1-butyl-5-phenyl-2-imidazolidinethione (C=S) differs from the thiol group (C-SH) in 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

Reactivity Differences :

- The imidazolidine ring (saturated) in the target compound is less aromatic than the imidazole/benzimidazole cores of analogs, reducing resonance stabilization and increasing susceptibility to ring-opening reactions.

Physicochemical Properties

Notes:

- The high predicted boiling point of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (436.1°C) reflects stronger intermolecular forces (e.g., hydrogen bonding via thiol groups) compared to the target compound .

- The absence of pKa data for 1-butyl-5-phenyl-2-imidazolidinethione highlights a critical research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.